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Compound of Interest

Compound Name: DCJTB

Cat. No.: B8113585

Disclaimer: Despite a comprehensive search of academic literature and crystallographic
databases, a detailed single-crystal X-ray diffraction analysis for 4-(dicyanomethylene)-2-tert-
butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran (DCJTB) is not publicly available. This
guide therefore presents a crystallographic analysis of a closely related and structurally
representative compound, 4-(dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-
pyran (DCM), to illustrate the principles and data presentation relevant to this class of
molecules. The data herein is sourced from the Cambridge Crystallographic Data Centre
(CCDC) entry 754669 and associated publications.

This technical whitepaper provides an in-depth overview of the crystallographic analysis of
DCM, a key member of the dicyanomethylene pyran family of organic electronic materials. This
document is intended for researchers, scientists, and professionals in drug development and
materials science who are interested in the solid-state structure and molecular geometry of
these compounds.

Molecular Structure and Crystallographic Data

The molecular structure of DCM consists of a 4H-pyran ring substituted with a
dicyanomethylene group and a dimethylaminostyryl group. This donor-acceptor architecture is
responsible for its notable photophysical properties. The crystallographic data provides precise
measurements of the molecular geometry in the solid state.

Crystal Data and Structure Refinement
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The following table summarizes the key crystal data and structure refinement parameters for
DCM.
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Parameter Value
Empirical formula C19H17Ns0O
Formula weight 303.36
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 10.373(3) A
b 11.484(3) A
C 13.789(4) A
a 90°

B 108.89(3)°

y 90°

Volume 1551.3(7) A3
z 4

Density (calculated) 1.300 Mg/m3
Absorption coefficient 0.084 mm—1
F(000) 640

Data collection

0 range for data collection

2.16 to 25.00°

Index ranges

-12<h<12, -13<k<13, -16<I<16

Reflections collected

11048

Independent reflections

2724 [R(int) = 0.0444]
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Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / params 2724 /01209

Goodness-of-fit on F2 1.033

Final R indices [I>2a(1)] R1 =0.0416, wR2 = 0.1095

R indices (all data) R1 =0.0558, wR2 = 0.1203
Largest diff. peak/hole 0.175 and -0.191 e.A-3

Selected Bond Lengths and Angles

The following tables provide a selection of key intramolecular bond lengths and angles, offering
insight into the molecular geometry of DCM.

Table 1: Selected Bond Lengths (A)

Atom 1 Atom 2 Length (A)
o) c(5) 1.365(2)
0(1) C(1) 1.371(2)
N(1) C(11) 1.359(2)
N(2) C(18) 1.144(2)
N(3) C(19) 1.145(2)
C(6) C@?) 1.344(2)
c(8) C(11) 1.428(2)
C(17) C(18) 1.427(2)
c(17) C(19) 1.429(2)

Table 2: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)
C(5) O(1) C() 117.8(1)
C(12) N(1) C(13) 117.2(1)
O(1) C(1) C@) 121.3(1)
o(1) C(5) C(4) 121.7(1)
C(7) C(8) C(11) 123.9(1)
N(2) C(18) C(17) 178.9(2)
N(3) C(19) C(17) 178.8(2)

Experimental Protocols

The crystallographic data presented was obtained through single-crystal X-ray diffraction. The
general workflow for such an analysis is outlined below.

Crystallization

Single crystals of DCM suitable for X-ray diffraction were grown by slow evaporation of a
saturated solution. The choice of solvent is critical and is often determined empirically.
Common solvents for organic molecules like DCM include dichloromethane, chloroform, and
ethyl acetate.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head. Data was collected on a
diffractometer equipped with a graphite-monochromated Mo Ka radiation source (A = 0.71073
A) at a constant temperature. The data collection strategy involved a series of w and ¢ scans
to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares
on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
calculated positions and refined using a riding model.
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Visualizations

The following diagrams illustrate the experimental workflow for crystallographic analysis and
the logical relationship of the key components.
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Experimental workflow for the crystallographic analysis of DCM.
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Logical relationship of key components in X-ray crystallography.

« To cite this document: BenchChem. [Crystallographic Analysis of Dicyanomethylene Pyran
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8113585#crystallographic-analysis-of-dcjtb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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